molecular formula C21H14N2O3S B251307 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251307
M. Wt: 374.4 g/mol
InChI Key: QFJFECATCGKBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer treatment due to its ability to block the growth and survival of cancer cells.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide works by inhibiting the activity of the EGFR tyrosine kinase, which is a key signaling protein involved in the growth and survival of cancer cells. By blocking this protein, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular disease. It has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for the EGFR tyrosine kinase, which allows for targeted inhibition of this protein. However, one limitation is that it may not be effective against all types of cancer cells, and its effectiveness may vary depending on the specific cancer type and stage.

Future Directions

There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is in combination therapy, where this compound could be used in combination with other drugs to enhance its anti-cancer effects. Another area of interest is in the development of more potent and selective EGFR inhibitors, which could have even greater efficacy and fewer side effects than this compound. Finally, there is also potential for the use of this compound in other disease areas, such as cardiovascular disease and inflammatory conditions, where its anti-proliferative and anti-inflammatory effects could be beneficial.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline to form 4-(2-amino-1,3-benzothiazol-6-yl)aniline. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce this compound.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been widely studied in preclinical and clinical settings for its potential as a cancer treatment. It has been shown to inhibit the growth and survival of various cancer cell types, including non-small cell lung cancer, head and neck cancer, and breast cancer.

Properties

Molecular Formula

C21H14N2O3S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H14N2O3S/c24-20(14-7-10-17-18(11-14)26-12-25-17)22-15-8-5-13(6-9-15)21-23-16-3-1-2-4-19(16)27-21/h1-11H,12H2,(H,22,24)

InChI Key

QFJFECATCGKBEM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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